Benzyl methyl sulfone
Overview
Description
Synthesis Analysis
Benzyl Methyl Sulfone can be synthesized through various methods. One such method involves the oxidation of thioethers, often referred to as sulfides . Sulfones are typically prepared by organic oxidation of thioethers, with sulfoxides being intermediates in this route . Another method involves the use of sulfonyl and sulfuryl halides under conditions used for Friedel–Crafts reactions .Molecular Structure Analysis
The molecular structure of Benzyl Methyl Sulfone consists of a sulfonyl (R−S(=O)2−R’) functional group attached to a benzyl group . The central hexavalent sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms .Chemical Reactions Analysis
Benzyl Methyl Sulfone can participate in various chemical reactions. For instance, it can undergo oxidation to produce the sulfone, both under laboratory conditions and metabolically . It can also participate in Pd-catalysed Suzuki–Miyaura type reactions .Physical And Chemical Properties Analysis
Benzyl Methyl Sulfone is a colorless solid with a molecular weight of 170.229 Da . It has a melting point of 124 °C and a boiling point of 334.81°C . The relative density of this compound is 1.385 g/cm3 .Scientific Research Applications
Organic Synthesis: C–S Bond Functionalization
Benzyl methyl sulfone serves as a versatile substrate in organic synthesis, particularly in the functionalization of carbon-sulfur (C–S) bonds. This compound is utilized in metal- and photocatalytic approaches to create new C–C and C–X bonds . The ability to manipulate the C–S bond allows for the development of complex molecules, which is crucial in the synthesis of natural products and pharmaceuticals.
Medicinal Chemistry: Drug Development
In medicinal chemistry, sulfones like Benzyl methyl sulfone are integral in the design and development of new drugs. Their presence in target molecules can lead to the discovery of novel therapeutic agents . The sulfone group’s stability and reactivity make it a valuable moiety in drug molecules, contributing to their pharmacological properties.
Photocatalysis: Synthesis of Sulfones and Sulfinic Acids
The photochemistry of Benzyl methyl sulfone is exploited for the synthesis of sulfones and sulfinic acids. Photocleavage of benzylic sulfonyl compounds can yield sulfones with high efficiency, which is significant for various synthetic applications .
Catalysis: Desulfitative Functionalizations
Benzyl methyl sulfone is used in catalytic desulfitative functionalizations, a process that enables the formation of C–C and C–X bonds catalytically. This method has seen tremendous advances and is becoming increasingly important in the field of catalysis .
Mechanism of Action
Target of Action
Benzyl methyl sulfone is a type of sulfone, a group of organic compounds containing sulfur. Sulfones, including benzyl methyl sulfone, are known to exhibit a range of pharmacological activities . .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile substitutes for a leaving group at the benzylic position . It’s plausible that benzyl methyl sulfone may interact with its targets in a similar manner.
Biochemical Pathways
For instance, they can undergo reactions involving the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized . This suggests that benzyl methyl sulfone may affect biochemical pathways involving these types of reactions.
Pharmacokinetics
The properties of sulfones in general suggest that they may have good bioavailability due to their ability to participate in various chemical reactions .
Result of Action
It’s known that sulfones can participate in various chemical reactions, suggesting that benzyl methyl sulfone may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the reactivity of sulfones can be influenced by various factors, including the presence of other chemical groups and the properties of the solvent . Therefore, it’s plausible that environmental factors could influence the action of benzyl methyl sulfone.
Safety and Hazards
Future Directions
The exceptional versatility of sulfones like Benzyl Methyl Sulfone has been extensively exploited in organic synthesis . Recent advances in catalytic desulfitative functionalizations have opened a new area of research . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
properties
IUPAC Name |
methylsulfonylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEARMXYKACECDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185060 | |
Record name | alpha-(Methylsulphonyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl sulfone | |
CAS RN |
3112-90-1 | |
Record name | [(Methylsulfonyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3112-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Methylsulphonyl)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl methyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-(Methylsulphonyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(methylsulphonyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzyl methyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPF4E6P6FJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzyl Methyl Sulfone fragment under electron ionization in mass spectrometry?
A1: Benzyl Methyl Sulfone exhibits a distinctive fragmentation pattern during electron ionization mass spectrometry. A key characteristic is the loss of a sulfonylmethyl group (SO2CH3), resulting in the formation of a tropylium ion. [, ] This fragmentation pathway is indicative of the compound's structure and can be used for its identification.
Q2: What are the major metabolic pathways of Benzyl Methyl Sulfone in rats?
A2: Studies using radiolabeled Benzyl Methyl Sulfone in rats have illuminated its metabolic fate. Key metabolites identified include p-(1,1-dimethyl-2-hydroxyethyl)benzyl methyl sulfide and p-(1,1-dimethyl-2-hydroxyethyl)benzyl methyl sulfone. Further breakdown products include p-(1-methyl-l-carboxylethyl)benzyl methyl sulfide and p-(1-methyl-l-carboxylethyl)benzyl methyl sulfone, often found as glucuronide conjugates in urine. [] These findings suggest that oxidation of the benzylic methyl group and subsequent conjugation are important metabolic pathways.
Q3: Can Benzyl Methyl Sulfone be synthesized from simpler starting materials?
A3: Yes, Benzyl Methyl Sulfone can be synthesized from 3-hydroxy-2-phenylthietane through oxidation with reagents like m-chloroperbenzoic acid or a mixture of hydrogen peroxide and acetic acid. [] This synthetic route highlights the relationship between thietane derivatives and their corresponding sulfones, providing insights into potential chemical transformations.
Q4: How does the stereochemistry of stilbene episulfone influence its reaction with bases?
A4: Interestingly, the treatment of cis-stilbene episulfone with strong bases like sodium hydroxide leads to the formation of trans-stilbene. [] This isomerization suggests a reaction mechanism involving the removal of a proton from the episulfone ring, followed by ring-opening and subsequent elimination to yield the more stable trans isomer. This reaction highlights the influence of stereochemistry on the reactivity of episulfones.
Q5: Is there evidence of rearrangement reactions occurring during the mass spectrometry of sulfones like Benzyl Methyl Sulfone?
A5: Yes, mass spectrometry studies have provided evidence for the rearrangement of sulfones to their isomeric sulfinates under electron impact conditions. [] Notably, the migration of an aryl group, like the benzyl group in Benzyl Methyl Sulfone, is preferred over the migration of an alkyl group. This rearrangement can lead to alternative fragmentation pathways and should be considered when interpreting mass spectra of sulfone compounds.
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